molecular formula C18H24N4O2 B14409293 N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea CAS No. 87653-19-8

N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea

Cat. No.: B14409293
CAS No.: 87653-19-8
M. Wt: 328.4 g/mol
InChI Key: ZOOQNKMFSLSUMF-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is a synthetic organic compound characterized by its unique structure, which includes a pyridazinone ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea typically involves the reaction of 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propylamine with diethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or phenyl derivatives.

Scientific Research Applications

N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea
  • N,N-Diethyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea

Uniqueness

N,N-Diethyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The length of the alkyl chain and the position of the pyridazinone ring can significantly influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for diverse research applications.

Properties

CAS No.

87653-19-8

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

1,1-diethyl-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea

InChI

InChI=1S/C18H24N4O2/c1-3-21(4-2)18(24)19-13-8-14-22-17(23)12-11-16(20-22)15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3,(H,19,24)

InChI Key

ZOOQNKMFSLSUMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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